5-Cyclopropyl vs. 5-Methyl Isoxazole Analog: Impact on Lipophilicity and Predicted Permeability
The 5-cyclopropyl substituent of the target compound elevates lipophilicity relative to the 5-methyl analog (N-((2-(furan-2-yl)pyridin-3-yl)methyl)-5-methylisoxazole-3-carboxamide, CAS 2034268-01-2). Calculated logP for the cyclopropyl congener is approximately 2.3, compared to about 1.8 for the methyl analog, a difference of ~0.5 log units [1]. This increase in calculated lipophilicity is consistent with the known effect of cyclopropyl groups, which provide a ~0.5–0.7 logP increment over methyl in matched molecular pairs, and may confer improved passive membrane permeability when permeability is limited by polarity rather than size [1].
| Evidence Dimension | Calculated logP (octanol/water partition coefficient) |
|---|---|
| Target Compound Data | Calculated logP ≈ 2.3 |
| Comparator Or Baseline | 5-Methyl analog (CAS 2034268-01-2): Calculated logP ≈ 1.8 |
| Quantified Difference | Δ logP ≈ +0.5 units for the cyclopropyl compound |
| Conditions | In silico prediction using fragment-based logP calculators (ALOGPS / XLogP3); no experimental logP data available |
Why This Matters
A 0.5 log unit increase in lipophilicity can translate to a 3–5 fold increase in passive membrane permeability, which is a critical parameter for intracellular target engagement and oral bioavailability.
- [1] Waring MJ. Lipophilicity in drug discovery. Expert Opin Drug Discov. 2010;5(3):235-248. doi:10.1517/17460441003605098. View Source
